Home > Products > Screening Compounds P16979 > 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide -

2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide

Catalog Number: EVT-4820249
CAS Number:
Molecular Formula: C21H34N4O3S
Molecular Weight: 422.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imanitib Mesylate

Compound Description: Imanitib mesylate, also known by its international nonproprietary name, is a medication used to treat cancer. Specifically, it functions as an antileukemic cytostatic preparation. []

Relevance: While Imanitib mesylate does not share the benzamide or sulfonylpiperidine moieties present in 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide, both compounds feature a piperazinylpropyl substituent. This shared structural element suggests potential similarities in their interactions with biological targets, particularly within the context of antitumor activity. Further investigation into the structure-activity relationship of this class of compounds could provide valuable insights.

Olanzapine

Compound Description: Olanzapine is an atypical antipsychotic primarily used to treat schizophrenia and bipolar disorder. []

Relevance: Although Olanzapine belongs to the thienobenzodiazepine class and 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide is a benzamide derivative, both compounds share a crucial structural feature: the 4-methylpiperazinyl group. This common moiety suggests potential overlap in their pharmacological profiles, especially considering the documented central nervous system (CNS) activity of both drugs.

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its mesylate salt

Compound Description: These compounds, a quinolinone derivative and its mesylate salt, exhibit both central nervous system-stimulating and antidepressant-like activities. Mechanistically, they act as sigma receptor agonists, contributing to their pharmacological profile. []

Relevance: Structurally, these compounds share the (4-aryl-1-piperazinyl)propyl motif with 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide. This structural similarity is particularly noteworthy given their shared involvement in CNS-related activities, including antidepressant effects. This observation underscores the importance of this specific structural feature in potentially influencing these activities.

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

Compound Description: This quinazolinone derivative, identified as FR255595, functions as a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. This mechanism of action contributes to its neuroprotective effects, particularly in models of Parkinson's disease. []

Relevance: FR255595 shares the core (4-aryl-1-piperazinyl)propyl structure with 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide, highlighting the importance of this structural motif in interacting with diverse biological targets, including enzymes like PARP-1. Understanding the specific structural features contributing to the binding affinity and selectivity of these compounds could lead to developing novel therapeutics for neurodegenerative diseases.

4-Alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones

Compound Description: This series of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives exhibit both analgesic and sedative activities. Their pharmacological profile is attributed to the presence of specific substituents and their influence on interactions with biological targets. [, ]

Relevance: While structurally diverse, this series and 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide share a key structural feature: the (4-aryl-1-piperazinyl)propyl group. The fact that both classes demonstrate analgesic properties strengthens the notion that this common motif might play a crucial role in mediating these effects.

1-[2-Hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Compound Description: This series of pyrido[2,3-d]pyrimidine derivatives exhibits analgesic activity exceeding that of acetylsalicylic acid in the writhing syndrome test. Additionally, these compounds suppress spontaneous locomotor activity in mice, suggesting potential sedative effects. []

Relevance: These compounds share the (4-aryl-1-piperazinyl)propyl moiety with 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide. This common structural feature, coupled with their shared analgesic properties, suggests its potential importance in interacting with targets relevant to pain modulation. Further investigation into the structure-activity relationships within this chemical space could be valuable.

6-(4-Methyl-1-piperazinyl)-7H-indeno[2,1-c]quinoline derivatives

Compound Description: This series of indeno[2,1-c]quinoline derivatives was synthesized and investigated as potential ligands for the 5-HT receptor, a target known to be involved in various neurological and physiological processes. []

Relevance: Though structurally distinct from 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide, the presence of the 4-methyl-1-piperazinyl group in both suggests a potential for interacting with similar biological targets, including those within the serotonin system. Examining variations in their structure and the resulting changes in binding affinities could provide valuable insights into structure-activity relationships.

1-[3-(4-Aryl-1-piperazinyl)]propyl and 1-[2-hydroxy-3-(4-aryl-1-piperazinyl)]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Compound Description: These two series of pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for various pharmacological activities. Compounds within these series exhibit analgesic activity in the "writhing syndrome" test, with some even surpassing the potency of acetylsalicylic acid. Certain compounds also demonstrate strong analgesic activity in the "hot plate" test and possess sedative properties, as evidenced by their ability to suppress spontaneous locomotor activity and prolong barbiturate-induced sleep in mice. []

Relevance: The presence of the (4-aryl-1-piperazinyl)propyl or (4-aryl-1-piperazinyl)-2-hydroxypropyl group in these compounds and the (4-methyl-1-piperazinyl)propyl group in 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide, alongside their shared analgesic properties, points towards the potential importance of this structural motif in interacting with targets involved in pain perception and modulation. This similarity underscores the potential of targeting this shared pharmacophore for developing new analgesic agents.

4‐Methoxy‐2‐[3‐[4‐(2‐methoxyphenyl)‐1‐piperazinyl)]‐propyl]‐6‐methyl‐1H‐pyrrolo[3,4‐c]pyridine‐1,3(2H)‐dione

Compound Description: This compound represents another pyrrolo[3,4-c]pyridine derivative investigated for its analgesic properties. Its stability in aqueous solutions is pH-dependent, with degradation occurring through specific acid-catalyzed, spontaneous water-catalyzed, and potentially base-catalyzed mechanisms. []

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo-[3,4-c]pyridine

Compound Description: This pyrrolo[3,4-c]pyridine derivative, structurally similar to the previous compound, has been explored for its analgesic properties. The compound undergoes degradation in both acidic and basic conditions, and the mechanism has been investigated using HPLC-MS analysis. []

Relevance: The presence of the (4-phenyl-1-piperazinyl)propyl group in this compound and the (4-methyl-1-piperazinyl)propyl group in 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide, along with their shared analgesic activities, further supports the significance of this specific structural feature in pain management. Understanding the degradation pathways of these compounds is crucial for developing stable and effective analgesic agents.

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine

Compound Description: This pyrrolo[3,4-c]pyridine derivative shows structural similarity to previously mentioned compounds and has been the subject of studies investigating its degradation kinetics in aqueous solutions. The hydrolysis of this compound is influenced by pH and temperature, with degradation primarily occurring through specific acid- and base-catalyzed pathways, along with spontaneous water-catalyzed degradation. [, ]

Relevance: Both this compound and 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide share the (4-aryl-1-piperazinyl)propyl structural element. Investigating the degradation kinetics of such compounds under different conditions is crucial to understanding their stability profiles, which is essential for developing them into potential therapeutic agents.

Ponatinib (as its bromhydrate and hydrochloride salts)

Compound Description: Ponatinib is a kinase inhibitor used to treat certain types of leukemia. The research discusses different salt forms of Ponatinib, including its bromhydrate and hydrochloride salts, highlighting the impact of salt formation on the drug's properties and potential therapeutic applications. [, ]

Relevance: Both Ponatinib and 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide contain a (4-methyl-1-piperazinyl)methyl substituent attached to a phenyl ring, though the core structures differ significantly. The inclusion of Ponatinib highlights the importance of exploring different salt forms of drug candidates, as they can have different physicochemical properties, such as solubility and stability, which can impact their bioavailability and efficacy.

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-benzamide

Compound Description: This compound is a kinase inhibitor that is structurally distinct from 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide. The research focuses on its various crystalline forms, including hydrochloride and sulfate salts, emphasizing the impact of solid-state properties on drug development. [, , , , ]

Relevance: Despite lacking the piperazine moiety, this compound is included due to its focus on different crystalline forms and salts, a concept relevant to understanding the physicochemical properties of 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide. Different salt forms can influence solubility, stability, and bioavailability, ultimately impacting a drug's therapeutic profile. , , , ,

Benzyl N-benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide (Timcodar)

Compound Description: Timcodar is a drug candidate under investigation for its potential in treating tuberculosis (TB). The research highlights its activity against Mycobacterium tuberculosis, the bacterium responsible for TB. []

Relevance: Although structurally unrelated to 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide, the inclusion of Timcodar emphasizes the importance of continuous research and development of novel therapeutic agents, especially for infectious diseases like TB. While the current focus might be on exploring compounds with specific structural motifs like (4-aryl-1-piperazinyl)propyl, it's crucial to remain open to different structural classes that might offer novel mechanisms of action and therapeutic benefits.

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide acid addition salts

Compound Description: This entry refers to a series of acid addition salts of 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl] benzamide. This series explores various salts, including tartrate, hydrochloride, citrate, and others, highlighting the impact of salt form on a drug's properties and potential therapeutic applications. [, ]

Relevance: These compounds share the 4-[(4-methyl-1-piperazinyl)methyl] phenyl moiety with 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide. This structural similarity suggests potential for similar pharmacological activities. Additionally, exploring different salt forms is crucial during drug development to optimize properties such as solubility, stability, and bioavailability. This approach can lead to identifying the most suitable form for therapeutic use.

SNC80

Compound Description: SNC80 is a nonpeptidic δ-opioid agonist known to induce various behavioral effects, including antidepressant-like effects, locomotor stimulation, antinociception, and convulsions. [, ]

Relevance: SNC80 and 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide both contain a (2,5-dimethyl-4-propenyl-1-piperazinyl) moiety. The research emphasizes the importance of understanding the effects of repeated administration of opioid agonists, especially regarding tolerance development. While SNC80 shows promise as a potential antidepressant, its use is limited by the development of tolerance to its other effects.

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib, also known as BMS-354825, is a potent pan-Src kinase inhibitor. It exhibits nanomolar to subnanomolar potency against various Src family kinases, both in biochemical and cellular assays. Dasatinib has shown promising results in inhibiting pro-inflammatory cytokine production and is currently under investigation for treating chronic myelogenous leukemia. []

Relevance: Dasatinib and 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide both contain a piperazine ring, albeit with different substitutions and positions within the overall structure. Dasatinib's development highlights the potential of exploring various heterocyclic scaffolds, including thiazole and pyrimidine, as kinase inhibitors, an avenue that could be relevant when considering modifications and potential applications of 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide.

Properties

Product Name

2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide

IUPAC Name

2-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-5-piperidin-1-ylsulfonylbenzamide

Molecular Formula

C21H34N4O3S

Molecular Weight

422.6 g/mol

InChI

InChI=1S/C21H34N4O3S/c1-18-7-8-19(29(27,28)25-11-4-3-5-12-25)17-20(18)21(26)22-9-6-10-24-15-13-23(2)14-16-24/h7-8,17H,3-6,9-16H2,1-2H3,(H,22,26)

InChI Key

JZKGOTHQFGIJLE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCCCN3CCN(CC3)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCCCN3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.